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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of integrase strand

transfer inhibitors (INSTIs) in combination therapy against Human Immunodeficiency Virus

Type 2 (HIV-2). Detailed protocols for in vitro evaluation and data on the antiviral activity and

resistance profiles of currently available INSTIs are included to guide research and

development efforts.

Introduction
Human Immunodeficiency Virus Type 2 (HIV-2) is a distinct retrovirus that, while less common

and generally associated with a slower disease progression than HIV-1, can lead to Acquired

Immunodeficiency Syndrome (AIDS).[1] Treatment of HIV-2 is complicated by its intrinsic

resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and the variable efficacy

of some protease inhibitors (PIs).[1][2] Integrase strand transfer inhibitors (INSTIs), a class of

antiretroviral drugs that block the integration of the viral DNA into the host genome, have

emerged as a crucial component of effective HIV-2 treatment regimens.[3] This document

outlines the in vitro activity of several key INSTIs against HIV-2 and provides protocols for

assessing their efficacy in combination with other antiretroviral agents.
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HIV integrase is a viral enzyme essential for the replication of HIV.[4] After the viral RNA is

reverse-transcribed into DNA, integrase catalyzes the insertion of this viral DNA into the host

cell's genome. This process involves two main steps:

3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA.[4][5]

Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the

host cell's DNA.[4][5]

INSTIs specifically target the strand transfer step, preventing the permanent insertion of the

viral genome into the host chromosome and thereby halting the viral replication cycle.[6]

In Vitro Antiviral Activity of INSTIs against HIV-2
Several INSTIs, originally developed for HIV-1, have demonstrated potent activity against HIV-2

in vitro. The following table summarizes the 50% effective concentration (EC50) values for four

prominent INSTIs against wild-type HIV-2 isolates. Lower EC50 values indicate greater

potency.

Integrase Inhibitor HIV-2 EC50 Range (nM) Reference(s)

Raltegravir 1.3 - 5 [3]

Elvitegravir Similar to Raltegravir [1]

Dolutegravir 0.12 (mean) [2]

Bictegravir 1.4 - 5.6 [7]

Cabotegravir 0.14 - 1.3 [8]

HIV-2 Integrase Resistance Mutations
As with any antiretroviral therapy, the emergence of drug resistance is a concern. Several

mutations in the HIV-2 integrase gene have been associated with reduced susceptibility to

INSTIs. Understanding these resistance pathways is critical for the development of next-

generation inhibitors and for guiding treatment strategies.
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Integrase Inhibitor
Primary Resistance
Mutations in HIV-2

Secondary/Access
ory Mutations

Reference(s)

Raltegravir
Y143G, N155H,

Q148K/R
E138A, G140S [9]

Elvitegravir

E92Q, T97A,

Y143C/R, Q148H/K/R,

N155H

[10]

Dolutegravir

G118R, Q148K/R

(can emerge from

N155H)

[9]

Bictegravir
G140S/Q148R,

G140S/Q148H
[7]

Experimental Protocols
Protocol 1: In Vitro HIV-2 Inhibition Assay
This protocol is used to determine the EC50 of an antiretroviral agent against HIV-2 in a cell-

based assay.

Materials:

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase

and β-galactosidase genes under the control of the HIV-1 LTR promoter)

HIV-2 viral stock (e.g., ROD9 strain)

Complete growth medium (DMEM supplemented with 10% FBS, penicillin-streptomycin)

Test compounds (INSTIs and other antiretrovirals)

96-well cell culture plates

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer
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Procedure:

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate

overnight.

Prepare serial dilutions of the test compounds in complete growth medium.

Remove the culture medium from the cells and add 50 µL of the diluted compounds to the

respective wells. Include wells with no drug as a virus control and wells with no virus and no

drug as a cell control.

Add 50 µL of diluted HIV-2 viral stock to each well (except the cell control wells) to achieve a

desired multiplicity of infection (MOI).

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

After incubation, add 100 µL of luciferase assay reagent to each well.

Measure the luminescence using a luminometer.

Calculate the percentage of viral inhibition for each drug concentration relative to the virus

control.

Determine the EC50 value by plotting the percentage of inhibition against the drug

concentration and fitting the data to a dose-response curve.

Protocol 2: Checkerboard Synergy Assay
This protocol is used to evaluate the interaction between two antiretroviral agents (e.g., an

INSTI and a protease inhibitor) to determine if their combined effect is synergistic, additive, or

antagonistic.

Materials:

Same materials as in Protocol 1.

Two test compounds (Drug A and Drug B).
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Procedure:

Seed TZM-bl cells in 96-well plates as described in Protocol 1.

Prepare serial dilutions of Drug A horizontally across the plate and serial dilutions of Drug B

vertically down the plate. This creates a matrix of combination concentrations. Include wells

with single-drug dilutions and no-drug controls.

Add the drug combinations to the cells and then infect with HIV-2 as described in Protocol 1.

After 48 hours, measure viral inhibition using a luciferase assay.

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the

drug interaction. The FIC for each drug is calculated as the MIC of the drug in combination

divided by the MIC of the drug alone. The FIC Index is the sum of the FICs for both drugs.

FIC Index ≤ 0.5: Synergy

0.5 < FIC Index ≤ 4.0: Additive/Indifference

FIC Index > 4.0: Antagonism[7]

Data Analysis for Synergy:

The interaction between the two drugs can be further analyzed using software like MacSynergy

II or by calculating the Combination Index (CI) using the Chou-Talalay method.[8][11][12]

CI < 1: Synergy

CI = 1: Additive effect

CI > 1: Antagonism

Signaling Pathways and Experimental Workflows
HIV Integration and Host DNA Repair Pathway
HIV integrase hijacks the host cell's DNA repair machinery to complete the integration process.

Specifically, the non-homologous end joining (NHEJ) pathway is implicated, involving cellular
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proteins such as Ku70 and DNA-dependent protein kinase (DNA-PK).[9] Inhibition of integrase

prevents the initial damage to the host DNA, thereby avoiding the activation of this repair

pathway at the site of potential integration.
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Caption: HIV Integration and Inhibition by INSTIs.

Experimental Workflow for Synergy Testing
The following diagram illustrates the workflow for a checkerboard synergy assay.
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Caption: Checkerboard Synergy Assay Workflow.
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Conclusion
Integrase strand transfer inhibitors are potent antiretroviral agents with significant activity

against HIV-2. Their inclusion in combination therapy is a cornerstone of modern HIV-2

management. The provided data and protocols offer a framework for the continued research

and development of novel INSTIs and combination regimens to combat HIV-2 infection and the

emergence of drug resistance. Further studies are warranted to explore the clinical efficacy and

long-term outcomes of INSTI-based therapies in diverse patient populations with HIV-2.
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To cite this document: BenchChem. [Application Notes and Protocols: HIV-2 Integrase
Inhibitors in Combination Antiretroviral Therapy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12400695#hiv-in-2-in-combination-with-
other-antiretroviral-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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